(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE -

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

Catalog Number: EVT-5428302
CAS Number:
Molecular Formula: C18H17ClN4O2
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hu7691 (B5)

Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor. It demonstrates a 24-fold selectivity for Akt1 over Akt2, making it a promising candidate for reducing cutaneous toxicity often observed with Akt inhibitors. Hu7691 exhibits low activity in inducing HaCaT (human keratinocyte) apoptosis while maintaining excellent anticancer cell proliferation potencies. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

Compound Description: This compound is a heterocycle synthesized through the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. The structure of this compound was confirmed through X-ray diffraction and spectral analyses. []

4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one Derivatives (10-15)

Compound Description: This series of compounds (10-15) incorporates a 3,5-dimethyl-1H-pyrazole moiety into various fused nitrogen and sulfur-containing heterocycles. They were synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroacetate, followed by subsequent transformations leading to the final azetidin-2-one derivatives. These compounds were screened for antibacterial activity against four bacterial species and showed promising results. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline

Compound Description: This compound is a secondary amine synthesized via the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (2) with 3-chloro-4-fluoroaniline using NaBH4/I2 as the reducing agent. []

BMS-695735

Compound Description: BMS-695735 is a potent, orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It demonstrates broad-spectrum in vivo antitumor activity and improved ADME properties compared to its predecessor, BMS-536924. []

Cu(II), Co(II), and Ni(II) Complexes of 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, N2-[(3,5-dimethyl-1H-pyrazol- -1-yl)methyl]hydrazone

Compound Description: These are a new series of metal complexes synthesized by reacting 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one hydrazone with (3,5-dimethyl-1H-pyrazol-1-yl)methanol and subsequently complexing the resulting ligand with copper(II), cobalt(II), or nickel(II) ions. These complexes were characterized and found to have square-planar, tetrahedral, and octahedral geometries, respectively. These complexes showed enhanced antimicrobial activity compared to the free ligand. []

[11C]MG2-1812

Compound Description: [11C]MG2-1812 is a positron emission tomography (PET) ligand developed for imaging the metabotropic glutamate receptor subtype 2 (mGlu2). It exhibits high potency, subtype selectivity, and favorable lipophilicity, making it suitable for in vivo imaging studies. []

(S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate solid dosage forms

Compound Description: This entry refers to a specific solid dosage form of (S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate, which is a prodrug designed for the delivery of the anti-obesity drug orlistat. []

6-Chloro-3-(3-arylacryloyl)-2-methyl-4-phenylquinolines and their Conversion to 6-Chloro-3-(1-phenyl-5-aryl-4,5-dihydro-1H-pyrazol- 3-yl)-2-methyl-4-phenylquinolines

Compound Description: This entry describes the synthesis of a series of 6-chloro-3-(3-arylacryloyl)-2-methyl-4-phenylquinolines, which are then further converted into 6-chloro-3-(1-phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2-methyl-4-phenylquinolines. These transformations highlight the versatility of the quinoline scaffold and its potential for generating diverse chemical libraries. []

2-Chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H- pyrazol-3-yl)-4-fluorobenzaldehyde

Compound Description: This compound serves as a key intermediate in the synthesis of herbicides. Its preparation involves a two-step process starting from 4-chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which undergoes oxidation with chromium trioxide followed by hydrolysis. []

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Compound Description: This compound is characterized by the presence of two quinoline ring systems connected via a 4,5-dihydro-1H-pyrazole ring. The dihydropyrazole ring adopts an envelope conformation, and the overall molecular structure is stabilized by intermolecular C—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

Compound Description: This compound is an analog of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90)α and HSP90β. This analog exhibits a unique binding mode at the N-terminal ATP binding site of HSP90, as revealed by X-ray crystallography. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide Derivatives

Compound Description: This entry refers to a series of hybrid molecules that incorporate a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit into various heterocyclic scaffolds, such as acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. These compounds were synthesized through multi-component reactions and represent a strategy for developing new bioactive agents. []

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring substituted with a 4-chlorophenyl and a 4-methoxyphenyl group. The crystal structure shows the molecule adopting an envelope conformation stabilized by C—H⋯Cl and C—H⋯O hydrogen bonds. []

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor with potential therapeutic applications in myeloproliferative neoplasms. It effectively inhibits signaling and proliferation of Jak2 V617F cell lines in vitro and demonstrates in vivo efficacy in a TEL-Jak2 model. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, designed to overcome resistance mechanisms associated with first-generation EGFR tyrosine kinase inhibitors (TKIs). It exhibits high selectivity for the drug-resistant double mutants (L858R/T790M, Del/T790M) over wild-type EGFR. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 (22) is a selective, orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) activity, a key signaling pathway in cancer development. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This compound represents an improved AKT inhibiting compound, specifically a crystalline form of the hydrochloride salt of N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide. [, ]

Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

Compound Description: These are two isomeric compounds resulting from a reaction. The first isomer forms hydrogen-bonded sheets in its crystal structure, while the second isomer forms hydrogen-bonded chains. []

3-(3-Chloro-1H-pyrazol-1-yl)pyridine

Compound Description: This compound serves as a key intermediate in the synthesis of tyclopyrazoflor (1), a potent insecticide. Its synthesis involves a multi-step process that includes a [3 + 2] cyclization, chlorination, and oxidation steps. []

2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide Derivatives

Compound Description: This group encompasses a series of potent and selective androgen receptor (AR) antagonists. These compounds exhibit strong anti-prostate cancer activity, overcoming resistance mechanisms associated with traditional AR antagonists. []

1-[3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring with 4-methoxyphenyl and phenyl substituents. The crystal packing of this compound is stabilized by weak C—H⋯O hydrogen bonds. []

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Compound Description: This compound is characterized by a 4,5-dihydro-1H-pyrazole ring connected to a benzothiazole ring system. The crystal structure analysis reveals the presence of C—H⋯π interactions, contributing to the overall stability of the molecular packing. []

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Alkyl Derivatives

Compound Description: These are a series of compounds featuring a 1,2,4-triazole ring linked to a 5-methyl-1H-pyrazol-3-yl moiety. They were synthesized and evaluated for their antioxidant activities. []

4-(2-Fluoro-4-[ 11 C]methoxyphenyl)-5-((1-methyl-1 H -pyrazol-3-yl)methoxy)picolinamide

Compound Description: This compound, also known as [11C]5i, is a potential positron emission tomography (PET) ligand. It shows promise for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. []

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

Compound Description: This series of compounds comprises a pyrazole ring core linked to various substituted phenyl rings. They were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a highly potent, irreversible inhibitor of oncogenic EGFR mutants. It exhibits remarkable selectivity for the common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) over wild-type EGFR. []

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description: PF-2545920 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It has been identified as a clinical candidate for the treatment of schizophrenia and represents a novel approach for addressing this complex psychiatric disorder. []

4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (EMP-1)

Compound Description: EMP-1 is a pyrazoline derivative synthesized and investigated for its potential as an anti-breast cancer agent. Molecular docking studies suggest that EMP-1 interacts favorably with relevant targets, indicating promise for further development. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound is the product of a multi-step synthesis involving Buchwald–Hartwig arylamination and regioselective nucleophilic aromatic substitution. It has been evaluated for inhibitory potency against kinases harboring a cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

1'-(1-Methylethyl)-4'-[(2-fluoro-4-methoxyphenyl)methyl]-5'-methyl-1H-pyrazol-3'-O-beta-D-glucopyranoside

Compound Description: This compound is a crystalline form of a glucoside derivative. The crystalline form is particularly relevant for pharmaceutical applications due to its improved stability and manufacturing properties. []

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)- 6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: This compound is characterized by a triazolo[3,4-b]-1,3,4-thiadiazole ring system linked to a pyrazole ring. The crystal structure analysis confirmed its E stereochemistry and revealed a nearly planar geometry for the fused ring system. This compound has been investigated for its fungicidal activity. []

Properties

Product Name

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

IUPAC Name

(E)-3-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(1-methylpyrazol-3-yl)prop-2-en-1-one

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C18H17ClN4O2/c1-22-8-7-16(21-22)17(24)5-3-13-4-6-18(25-2)14(9-13)11-23-12-15(19)10-20-23/h3-10,12H,11H2,1-2H3/b5-3+

InChI Key

HNRZBJPRWIKWML-HWKANZROSA-N

SMILES

CN1C=CC(=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=C(C=N3)Cl

Canonical SMILES

CN1C=CC(=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=C(C=N3)Cl

Isomeric SMILES

CN1C=CC(=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C=C(C=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.